molecular formula C14H17FN4 B3373422 4-fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide CAS No. 1006463-55-3

4-fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide

Cat. No. B3373422
CAS RN: 1006463-55-3
M. Wt: 260.31 g/mol
InChI Key: GIKJWWIQTLRWEN-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-methyl-N’-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide” is an organic compound containing a benzene ring, a pyrazole ring, and a carboximidamide group. The presence of these functional groups suggests that it might have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a benzene ring substituted with a fluoro group at the 4-position and a carboximidamide group at the 1-position. The carboximidamide group would be further substituted with a methyl group and a pyrazole ring, which in turn would be substituted with a propan-2-yl group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluoro group on the benzene ring, the electron-donating methyl group on the carboximidamide, and the presence of the nitrogen atoms in the pyrazole and carboximidamide groups. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluoro group could increase its stability and lipophilicity, while the presence of the pyrazole and carboximidamide groups could enable it to participate in hydrogen bonding .

Scientific Research Applications

Radiopharmaceutical Chemistry

This compound has been used in the field of radiopharmaceutical chemistry . It has been developed as a novel aromatic sulfonamide-based click chemistry building block . The compound can be prepared in a remotely controlled synthesis unit in 32 ± 5% decay-corrected radiochemical yield in a total synthesis time of 80 minutes .

Labeling of Biopolymers

The compound has been used for labeling of biopolymers . Despite the recent emergence of a multitude of highly innovative novel bioconjugation methods for 18F labeling of biopolymers, Cu (I)-mediated click chemistry with this compound represents a reliable, robust and efficient radiolabeling technique for peptides, proteins, and oligonucleotides with the short-lived positron emitter 18F .

Positron Emission Tomography (PET)

The compound has been used in the field of Positron Emission Tomography (PET) . PET is a non-invasive molecular imaging modality to obtain functional information of physiological, biochemical and pharmacological processes in living subjects at the cellular and molecular level .

Labeling of Peptides

The compound has been used for labeling of peptides . The versatility of this compound as a click chemistry building block was demonstrated by the labeling of a model peptide (phosphopeptide). The obtained radiochemical yield was 77% .

Labeling of Proteins

The compound has been used for labeling of proteins . It was used for labeling of a protein (HSA) and the obtained radiochemical yields were 55-60% .

Labeling of Oligonucleotides

The compound has been used for labeling of oligonucleotides . It was used for labeling of an oligonucleotide (L-RNA) and the obtained radiochemical yield was 25% .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

The study of this compound could open up new avenues in various fields depending on its properties and applications. For instance, if it shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

4-fluoro-N'-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4/c1-10(2)19-13(8-9-17-19)18-14(16-3)11-4-6-12(15)7-5-11/h4-10H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKJWWIQTLRWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)NC(=NC)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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